molecular formula C18H15N3O3 B2568625 N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-1-benzofuran-2-carboxamide CAS No. 2415571-04-7

N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-1-benzofuran-2-carboxamide

Cat. No.: B2568625
CAS No.: 2415571-04-7
M. Wt: 321.336
InChI Key: ZPOBQFYZIIKKKZ-UHFFFAOYSA-N
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Description

N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-1-benzofuran-2-carboxamide is a complex organic compound that features a combination of pyrazole, furan, and benzofuran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and furan intermediates, followed by their coupling with benzofuran derivatives. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as sodium bicarbonate (NaHCO3) or other bases .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Catalysts: Palladium on carbon (Pd/C), sodium bicarbonate (NaHCO3)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-1-benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. Molecular docking studies have shown that the compound can form hydrogen bonds and hydrophobic interactions with target proteins, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methylpyrazole-4-boronic acid pinacol ester
  • 5-Hydroxy-1-methyl-1H-pyrazole
  • N-(1H-Pyrazol-5-yl)nicotinamide derivatives

Uniqueness

N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-1-benzofuran-2-carboxamide is unique due to its combination of pyrazole, furan, and benzofuran moieties, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a variety of molecular targets, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3/c1-21-14(8-9-20-21)16-7-6-13(23-16)11-19-18(22)17-10-12-4-2-3-5-15(12)24-17/h2-10H,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPOBQFYZIIKKKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(O2)CNC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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